Product packaging for 2-amino-N-(4-sulfamoylphenyl)acetamide(Cat. No.:CAS No. 133639-71-1)

2-amino-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2859184
CAS No.: 133639-71-1
M. Wt: 229.25
InChI Key: GKUMCOCKSWWEHM-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide and Acetamide (B32628) Scaffolds in Medicinal Chemistry

The journey of sulfonamides in medicine is a landmark in the history of chemotherapy. It began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, which demonstrated remarkable antibacterial activity. wikipedia.orgchemicalbook.com This breakthrough, led by Gerhard Domagk, ushered in the era of systemic antibacterial agents and was the first effective class of drugs used to combat bacterial infections. wikipedia.orgdrugbank.com It was later discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide (B372717). wikipedia.org This discovery spurred the synthesis of thousands of sulfonamide derivatives, leading to drugs with improved efficacy and broader applications, including treatments for urinary tract infections and other bacterial diseases. wikipedia.orgwikipedia.org The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. wikipedia.org Since humans obtain folic acid from their diet, these drugs selectively target bacterial cells. scbt.com

The acetamide scaffold, with the general structure R-NH-CO-CH₃, is also a cornerstone in medicinal chemistry. Acetamide itself is an organic compound used as a solvent and plasticizer. ajchem-b.com However, its derivatives are found in numerous pharmaceuticals. researchgate.net The acetamide group can influence a molecule's properties, such as its ability to cross biological membranes and its metabolic stability. Its capacity to form hydrogen bonds is crucial for molecular interactions with biological targets like enzymes and receptors. ajchem-b.com The incorporation of the acetamide moiety has been instrumental in the development of drugs across various therapeutic areas, including analgesics and anti-inflammatory agents. researchgate.net

Rationale for Investigating 2-amino-N-(4-sulfamoylphenyl)acetamide and Related Structures

The rationale for designing and investigating hybrid molecules like this compound stems from several key principles in medicinal chemistry. Combining two distinct pharmacophores—the sulfonamide and the amino-acetamide (specifically, a glycinamide) — is a strategy to create novel chemical entities with potentially enhanced or entirely new biological activities. bldpharm.commdpi.com

Researchers explore such "drug conjugates" or hybrid scaffolds to:

Target Multiple Pathways: A hybrid molecule may interact with different biological targets, leading to a synergistic therapeutic effect.

Improve Pharmacokinetic Properties: The addition of the glycinamide (B1583983) moiety, a derivative of the amino acid glycine (B1666218), can alter the solubility, absorption, and distribution of the parent sulfonamide drug. wikipedia.org

Explore New Biological Activities: The combination of these scaffolds has led to the discovery of compounds with activities beyond the traditional antibacterial scope of sulfonamides, including anticancer, anti-inflammatory, and enzyme-inhibiting properties. researchgate.netresearchgate.net

Overcome Drug Resistance: Creating novel structures is a critical strategy in addressing the challenge of microbial resistance to existing antibiotics. impactfactor.org

Specifically, the inclusion of a glycine-based unit introduces an amino acid component, which can be significant for biological recognition and transport. A novel class of mGlu₅ positive allosteric modulators, for instance, features a unique glycine sulfonamide substructure, highlighting the potential for such combinations to yield compounds with valuable properties for complex therapeutic targets. nih.gov

Overview of the Current Research Landscape for Sulfonamide-Acetamide Derivatives

The current research landscape for compounds that integrate sulfonamide and acetamide functionalities is vibrant and diverse, extending far beyond antibacterial applications. Scientists are actively synthesizing and evaluating these derivatives for a wide range of therapeutic targets. researchgate.netbohrium.comresearchgate.net

Recent research has focused on several key areas:

Enzyme Inhibition: Many sulfonamide-acetamide derivatives are being investigated as potent enzyme inhibitors. For example, studies have shown that conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs, creating acetamide-sulfonamide scaffolds, can act as effective urease inhibitors. mdpi.com Urease is an enzyme implicated in pathologies associated with Helicobacter pylori infections. nih.gov

Anticancer Activity: Researchers have designed and synthesized novel N-substituted sulfonamide-acetamide derivatives and evaluated their potential as anticancer agents. Some of these compounds have shown significant cytotoxic activity against human lung and breast carcinoma cell lines, potentially by inhibiting enzymes like dihydrofolate reductase (DHFR), which is essential for DNA synthesis.

Antioxidant Properties: A series of acetamidosulfonamide derivatives have been synthesized and investigated for their antioxidant activities, including radical scavenging and superoxide (B77818) dismutase (SOD) activities. researchgate.net

Antimicrobial Research: While the classic use of sulfonamides was antibacterial, research continues to explore new sulfonamide-acetamide structures for antimicrobial and antifungal activities, aiming to develop agents that can circumvent existing resistance mechanisms. impactfactor.org

This broad spectrum of research underscores the versatility of the sulfonamide-acetamide scaffold. The synthesis of new conjugates and derivatives remains a promising strategy in the quest for novel therapeutic agents to address a variety of diseases. bldpharm.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O3S B2859184 2-amino-N-(4-sulfamoylphenyl)acetamide CAS No. 133639-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5,9H2,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUMCOCKSWWEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 2-amino-N-(4-sulfamoylphenyl)acetamide Core

The synthesis of the central structure of this compound hinges on the preparation of reactive intermediates, or precursors, which can then be converted to the final amino compound.

Two common precursors for this scaffold are the 2-chloro and 2-cyano derivatives of N-(4-sulfamoylphenyl)acetamide. These molecules contain functional groups at the alpha-carbon position that are amenable to nucleophilic substitution or further chemical transformation.

A primary method for preparing a key precursor involves the reaction of sulfanilamide (B372717) with a derivative of chloroacetic acid. Specifically, 2-chloro-N-(4-sulfamoylphenyl)acetamide can be synthesized by treating sulfanilamide with 2-chloroethanoyl chloride (chloroacetyl chloride).

In a typical experimental procedure, sulfanilamide is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF). 2-Chloroethanoyl chloride, also dissolved in THF, is then added slowly to the reaction mixture. The reaction is conducted under anhydrous conditions and at a reduced temperature (e.g., 258 K or -15 °C) for several hours to control reactivity and minimize side products. nih.gov Following the reaction period, the mixture is warmed to room temperature. The resulting product can then be purified through techniques like filtration and recrystallization from a solvent such as ethyl acetate. nih.gov

Table 1: Synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide
Starting MaterialReagentSolventReaction ConditionsProduct
Sulfanilamide2-Chloroethanoyl chlorideTetrahydrofuran (THF)Stirred at 258 K for 4 hours under anhydrous conditions2-chloro-N-(4-sulfamoylphenyl)acetamide

Another versatile precursor is 2-cyano-N-(4-sulfamoylphenyl)acetamide. This compound is a valuable building block (synthon) for constructing various polyfunctionalized heterocyclic compounds. tandfonline.com Its synthesis is commonly achieved by the reaction between sulfanilamide (4-aminobenzenesulfonamide) and ethyl cyanoacetate. tandfonline.com The reaction is typically performed by refluxing the starting materials in a high-boiling solvent like m-xylene, leading to the formation of the desired product in good yield. tandfonline.com

An alternative route involves the reaction of 4-aminobenzenesulfonamide with 3-(3,4-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, also by refluxing in m-xylene. tandfonline.com The 2-cyano-N-(4-sulfamoylphenyl)acetamide molecule is highly reactive, featuring a cyano group and an active methylene (B1212753) group, making it a key intermediate in heterocyclic synthesis. tandfonline.comvulcanchem.com

Table 2: Synthesis of 2-cyano-N-(4-sulfamoylphenyl)acetamide
Starting MaterialReagentSolventReaction ConditionsProduct
4-AminobenzenesulfonamideEthyl cyanoacetatem-XyleneReflux2-cyano-N-(4-sulfamoylphenyl)acetamide
4-Aminobenzenesulfonamide3-(3,4-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrilem-XyleneReflux2-cyano-N-(4-sulfamoylphenyl)acetamide

The conversion of precursors like 2-chloro-N-(4-sulfamoylphenyl)acetamide into the target 2-aminoacetamide derivative is a crucial step. This transformation is typically achieved through amination reactions. A common method is the direct nucleophilic substitution (SN2 reaction) of the alpha-halogen with ammonia (B1221849) or an amine. libretexts.org For instance, reacting an alpha-chloroacetamide with ammonia can yield the corresponding primary alpha-aminoacetamide. libretexts.org

Another powerful technique is reductive amination. This two-part process involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to an amine using a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.orgmasterorganicchemistry.com While this method is broadly used for amine synthesis, direct substitution of an alpha-halide is often more straightforward for preparing 2-aminoacetamides from their chloro-precursors. The synthesis of 2-(alkylamino)acetamides has been demonstrated by reacting 2-chloroacetamides with various primary or secondary amines in a solvent like acetonitrile, often in the presence of a base such as potassium bicarbonate (KHCO₃) to neutralize the HCl generated. researchgate.net

Precursor Synthesis Approaches

Derivatization Strategies of the this compound Scaffold

Once the core this compound structure is obtained, it can be further modified to create a library of related compounds. Derivatization can be targeted at several reactive sites within the molecule.

The this compound scaffold offers multiple sites for chemical modification. Key positions for functionalization include the nitrogen of the acetamide (B32628) linkage and the alpha-carbon (the methylene group adjacent to the carbonyl).

The reactivity of the related synthon, 2-cyano-N-(4-sulfamoylphenyl)acetamide, provides insight into the potential derivatization strategies for the core scaffold. The active hydrogen on the acetamide nitrogen can participate in condensation and substitution reactions. tandfonline.com Similarly, the alpha-carbon, being adjacent to a carbonyl group, has acidic protons and can be a site for alkylation or condensation reactions. The presence of the amino group at this alpha-position in the target molecule introduces further possibilities for derivatization, such as acylation or alkylation of the amine itself. These modifications allow for the systematic exploration of the chemical space around the core scaffold, enabling the synthesis of diverse derivatives. nih.gov

Modification of the Sulfamoylphenyl Moiety

The sulfamoyl (-SO₂NH₂) group on the phenyl ring is a critical site for derivatization. Modifications at this position can significantly alter the molecule's polarity, acidity, and interaction with biological targets. A common synthetic approach involves the reaction of precursor molecules with various amines to generate a library of N-substituted sulfonamides.

The synthesis often starts with a suitable phenylacetic acid derivative, which is subjected to chlorosulfonation using chlorosulfonic acid to introduce the reactive sulfonyl chloride (-SO₂Cl) group. tandfonline.com This intermediate can then be reacted with a diverse range of primary or secondary amines, leading to the formation of the corresponding N-substituted sulfonamides. tandfonline.comresearchgate.net The choice of amine dictates the nature of the substituent, allowing for the introduction of alkyl, aryl, or heterocyclic groups. nih.gov For instance, reacting the sulfonyl chloride intermediate with piperazine (B1678402) derivatives has been used to create compounds like 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide. cnr.it The reaction conditions for amination are typically mild, often carried out in a solvent like dichloromethane (B109758) (DCM) with a base such as pyridine (B92270) to neutralize the HCl byproduct. tandfonline.com

Table 1: General Synthetic Scheme for Modification of the Sulfamoylphenyl Moiety

StepReactionReagents and ConditionsIntermediate/Product
1 ChlorosulfonationPhenylacetic acid derivative, Chlorosulfonic acid, DCM, 0 °C to room temperaturePhenylacetyl chloride with a chlorosulfonyl group
2 Sulfonamide FormationChlorosulfonyl intermediate, Substituted amine, Pyridine, DCM, 0 °C to room temperatureN-substituted sulfamoylphenyl derivative
3 Amide CouplingCarboxylic acid intermediate, Substituted amine, EDCI, DIPEA, DCM, room temperatureFinal N-substituted sulfamoylphenyl acetamide

Data derived from multiple synthetic protocols for sulfonamide derivatives. tandfonline.com

This modular approach enables the systematic exploration of the structure-activity relationship (SAR) by varying the substituents on the sulfonamide nitrogen. nih.gov

Hybridization with Diverse Heterocyclic Rings

The terminal amino group of the acetamide side chain is an ideal point for introducing heterocyclic rings, creating hybrid molecules that combine the pharmacophoric features of the parent scaffold with those of the chosen heterocycle. This is typically achieved by first converting the 2-amino group to a more reactive intermediate, such as a 2-chloro-N-(4-sulfamoylphenyl)acetamide, which can then undergo nucleophilic substitution with various heterocyclic precursors.

The 1,3,4-thiadiazole (B1197879) ring is a common motif in medicinal chemistry. nih.gov Hybrid molecules incorporating this ring can be synthesized from this compound precursors. One established method involves the reaction of a thiosemicarbazide (B42300) derivative of the parent compound with an appropriate cyclizing agent. For example, 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide can be coupled with reagents like phenacyl chloride or chloroacetyl chloride to yield 1,3,4-thiadiazole derivatives. acs.org Another route involves the reaction of acid hydrazide derivatives with ammonium (B1175870) thiocyanate, followed by acid-catalyzed cyclization to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. chemmethod.com This ring can then be linked to the N-(4-sulfamoylphenyl)acetamide core. mdpi.com The mesoionic nature of 1,3,4-thiadiazoles allows them to cross cellular membranes, a desirable property in drug design. nih.gov

Pyrazole-containing hybrids have been developed, such as 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)acetamide. galaxypub.co The synthesis of pyrazoles generally involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. hilarispublisher.com In the context of the parent scaffold, a hydrazine-functionalized N-(4-sulfamoylphenyl)acetamide could be reacted with a suitable diketone to construct the pyrazole (B372694) ring. Alternatively, a pre-formed pyrazole containing a reactive group can be coupled to the acetamide side chain. The Vilsmeier-Haack reaction (using POCl₃/DMF) on hydrazone precursors is another method to generate 4-formyl pyrazoles, which can be further functionalized. chemmethod.com

The Hantzsch thiazole (B1198619) synthesis is a cornerstone method for creating thiazole rings and is applicable for generating derivatives of this compound. researchgate.net This method involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide derivative. derpharmachemica.com For example, 2-chloro-N-(4-sulfamoylphenyl)acetamide can serve as a key intermediate. This intermediate can be reacted with various thioamides to construct the thiazole ring directly onto the core structure. nih.gov This approach has been used to synthesize a range of pyranothiazole and thiazolopyranopyrimidine derivatives bearing the sulfamoylphenyl moiety.

Table 2: Synthesis of Thiazole Derivatives via Hantzsch Synthesis

Reactant 1Reactant 2ConditionsProduct ClassReference
2-Chloro-N-(4-sulfamoylphenyl)acetamideSubstituted ThioamideReflux in Ethanol2-Amino-thiazole derivatives
α-Haloketone4-Thioureido-benzenesulfonamideCondensation Reaction2-Amino-thiazole sulfonamides mdpi.com

Both 1,2,3-triazole and 1,2,4-triazole (B32235) isomers can be hybridized with the this compound scaffold. nih.gov The synthesis of 1,2,3-triazoles is often achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click chemistry" reaction. nih.govnih.gov This involves reacting an azide-functionalized precursor with a terminal alkyne. For example, a propargyl-substituted benzamide (B126) can be reacted with an aryl azide (B81097) to form the 1,2,3-triazole ring. nih.gov

The synthesis of 1,2,4-triazoles can be accomplished by reacting amidrazones with anhydrides or by the cyclization of N-acylthiosemicarbazide derivatives. chemmethod.comfrontiersin.org A specific example is 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-sulfamoylphenyl)acetamide, where a pre-formed triazole is linked via a thioether bridge to the acetamide moiety.

Coumarin-hybridized molecules can be synthesized by leveraging classic coumarin (B35378) formation reactions like the Knoevenagel condensation or Perkin reaction. nih.gov A common strategy involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene compound. nih.govnih.gov For instance, a derivative of the parent compound, such as a sulfonyl acetate, can be reacted with a substituted salicylaldehyde (e.g., 4-(diethylamino)salicylaldehyde) in the presence of a base like piperidine (B6355638) to yield the coumarin-sulfonamide hybrid. mdpi.comnih.gov Another approach involves preparing a bromoacetyl-coumarin and subsequently reacting it with a sulfonamide derivative through a condensation reaction. mdpi.commdpi.com

Incorporation of Other Heterocyclic Moieties

The core structure of this compound serves as a versatile scaffold for the introduction of various heterocyclic moieties. These modifications are often pursued to explore and modulate the compound's chemical properties and biological activities. Researchers have successfully incorporated a range of heterocyclic rings, including thiazoles, benzothiazoles, pyrazoles, and pyridines, through diverse synthetic strategies.

A common approach involves the reaction of a reactive intermediate, such as a chloroacetamide or bromoacetamide derivative of a sulfonamide, with a heterocyclic amine or thiol. For instance, N-(4-acetylphenyl)-2-chloroacetamide can be used as a precursor to synthesize N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives by reacting it with 2-mercaptobenzothiazole. uea.ac.uk This resulting sulfide (B99878) can then undergo further condensation reactions with reagents like phenylhydrazine (B124118) or thiosemicarbazide to generate more complex heterocyclic systems, such as pyrazole and thiazolin-4-one derivatives, respectively. uea.ac.uk

Another well-established method is the condensation of a thiourea derivative with an α-halocarbonyl compound. nih.gov For example, a 4-amino-N-phenylacetamide intermediate can be converted into an isothiocyanate, which then reacts to form a thiourea. This thiourea can subsequently be condensed with various α-bromophenylethanones to yield N-phenylacetamide derivatives bearing a 4-arylthiazole moiety. nih.gov

Furthermore, direct reaction of a bromo-substituted sulfonamide intermediate with heterocyclic secondary amines provides a straightforward route to incorporating moieties like morpholine (B109124) and pyridine. researchgate.net This method allows for the direct attachment of the heterocyclic ring to the sulfonamide nitrogen, expanding the structural diversity of the resulting compounds.

The selection of the synthetic route often depends on the desired point of attachment and the nature of the heterocyclic ring being introduced. These methodologies highlight the chemical tractability of the this compound framework for creating a library of structurally diverse, heterocycle-containing derivatives.

Table 1: Examples of Incorporated Heterocyclic Moieties and Synthetic Strategies

Heterocyclic Moiety Starting Material Key Reagents/Reaction Type Reference
4-Arylthiazole 4-amino-N-phenylacetamide Isothiocyanate formation, condensation with α-bromophenylethanone nih.gov
Benzothiazole N-(4-acetylphenyl)-2-chloroacetamide Reaction with 2-mercaptobenzothiazole uea.ac.uk
Pyrazole N-aryl-2-(benzothiazol-2-ylthio)acetamide derivative Condensation with phenylhydrazine, Vilsmeier formylation uea.ac.uk
Thiazolin-4-one N-aryl-2-(benzothiazol-2-ylthio)acetamide derivative Reaction with thiosemicarbazide, then ethyl bromoacetate uea.ac.uk
Thieno[2,3-b]pyridine Chloroacetamide derivative Reaction with 2-mercapto-4,6-dimethylnicotinonitrile, then cyclization uea.ac.uk
Morpholine Bromo-substituted sulfonamide Reaction with morpholine (secondary amine) researchgate.net

Green Chemistry Approaches in Synthetic Pathways

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides, aiming to develop more environmentally benign and sustainable processes. researchgate.net These approaches focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. For the synthesis of this compound and its derivatives, several green strategies have been explored.

A primary focus has been the replacement of traditional volatile organic compounds (VOCs) with greener solvents. Water has emerged as a preferred solvent due to its safety, low cost, and minimal environmental impact. mdpi.com The synthesis of aryl sulfonamides has been successfully demonstrated in aqueous-alkaline mediums, which eliminates the need for expensive and toxic organic solvents. mdpi.comiscientific.org For instance, the reaction of 4-acetamidobenzenesulfonyl chloride with amines can be carried out efficiently in water using sodium carbonate as a base to scavenge the HCl byproduct. mdpi.com This method not only simplifies the reaction setup but also allows for easy isolation of the product, often through simple filtration. mdpi.com

Another green solvent that has found utility is polyethylene (B3416737) glycol (PEG), particularly PEG 400. acs.org PEGs are biodegradable, recyclable, and water-soluble, making them an eco-friendly reaction medium for various synthetic transformations. acs.org

Beyond solvent replacement, green chemistry also emphasizes the use of safer reagents and the development of more efficient reaction protocols. One approach involves avoiding the use of highly reactive and toxic sulfonyl chlorides. researchgate.net Alternative methods, such as the metal-free, one-pot synthesis of sulfonamides from nitroarenes and sodium arylsulfinates, have been developed. researchgate.net Another strategy employs sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as a mild and efficient oxidant to convert thiols to sulfonyl chlorides in situ, which then react with amines in sustainable solvents. rsc.org

Furthermore, flow chemistry presents a promising green technology for sulfonamide synthesis. acs.org Flow reactors offer enhanced safety, easy scalability, and waste minimization. The synthesis of a sulfonamide library has been achieved efficiently using a meso-reactor apparatus, employing green media and non-toxic reactants, with product isolation often requiring only simple extraction or precipitation. acs.org These advancements highlight a significant shift towards more sustainable and environmentally responsible methods for the production of this compound and related compounds.

Table 2: Green Chemistry Strategies in Sulfonamide Synthesis

Green Chemistry Principle Approach Example/Benefit Reference(s)
Use of Safer Solvents Replacing hazardous organic solvents with water. Synthesis in an aqueous-alkaline medium simplifies workup and reduces environmental impact. mdpi.comiscientific.org
Use of Safer Solvents Employing polyethylene glycol (PEG 400) as a cosolvent. PEG is biodegradable, recyclable, and facilitates reaction workup. acs.org
Use of Safer Reagents Avoiding pre-formed sulfonyl chlorides. In-situ generation of sulfonyl chlorides from thiols using NaDCC·2H₂O. rsc.org
Waste Minimization Utilizing flow chemistry. Meso-reactor apparatus allows for efficient, safe, and easily scalable preparation with reduced waste. acs.org

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

Research has primarily centered on the inhibitory effects of 2-amino-N-(4-sulfamoylphenyl)acetamide derivatives against two key enzyme families: Carbonic Anhydrases (CAs) and Cyclooxygenases (COXs).

Carbonic Anhydrase (CA) Inhibition

Derivatives of this compound belong to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases. CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing vital roles in numerous physiological processes.

Studies have demonstrated that various derivatives of this compound exhibit potent inhibitory activity against several human carbonic anhydrase isoforms. The inhibition constants (Kᵢ) are a measure of the inhibitor's potency, with lower values indicating stronger inhibition.

Specifically, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides, which are related derivatives, were tested against cytosolic isoforms hCA I, hCA II, and hCA VII. Many of these compounds showed significant inhibition, with Kᵢ values in the nanomolar range. For instance, inhibition profiles revealed Kᵢ values ranging from 13.3 to 87.6 nM for hCA I, 5.3 to 384.3 nM for hCA II, and 1.1 to 13.5 nM for hCA VII. nih.govmdpi.com In another study, hydrazonobenzenesulfonamides demonstrated potent inhibition against hCA II, IX, and XII, with some compounds showing Kᵢ values in the low nanomolar range, often more potent than the standard inhibitor Acetazolamide. mdpi.com Furthermore, 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives were identified as highly effective inhibitors of the cancer-associated isoforms hCA IX and hCA XII, with Kᵢ values as low as 1.2 nM for hCA IX and 4.3 nM for hCA XII. nih.gov

Inhibition Constants (Kᵢ) of this compound Derivatives Against hCA Isoforms (nM)
Derivative ClasshCA IhCA IIhCA VIIhCA IXhCA XIIReference
N-((4-sulfamoylphenyl)carbamothioyl) amides13.3–87.65.3–384.31.1–13.5N/AN/A nih.govmdpi.com
Hydrazonobenzenesulfonamides18.5–45.5 (most potent)1.75–6.65 (most potent)N/ALow nMLow nM mdpi.com
2-(Piperidin-1-yl) derivativesN/AN/AN/A1.2 (most potent)4.3 (most potent) nih.gov
2-(4-Benzhydrylpiperazin-1-yl) derivativeN/A43.28.9N/AN/A rsc.org

The primary mechanism of action for sulfonamide-based inhibitors, including derivatives of this compound, involves the coordination of the sulfonamide group to the zinc ion located in the active site of the carbonic anhydrase enzyme. acs.org This binding event displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity of the enzyme.

X-ray crystallography and molecular dynamics simulations have provided detailed insights into this interaction. nih.govrsc.org These studies show that the sulfonamide moiety binds to the Zn(II) ion, while the rest of the inhibitor molecule extends into the active site cavity. The specific interactions between the "tail" of the inhibitor and amino acid residues within the active site are crucial for determining the binding affinity and selectivity for different CA isoforms. rsc.org For example, crystal structures of a derivative in complex with hCA II and hCA VII revealed that a higher number of polar and hydrophobic interactions in the active site of hCA VII contributes to its preferential inhibition of this isoform. rsc.org

Achieving selective inhibition of specific CA isoforms is a key goal in drug design, as different isoforms are associated with various physiological and pathological conditions. Derivatives of this compound have shown promise in this regard.

For example, certain N-((4-sulfamoylphenyl)carbamothioyl) amide derivatives displayed significant selectivity for hCA VII over hCA I and hCA II. mdpi.com The 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide compound was found to be a preferential inhibitor of the hCA VII isoform (Kᵢ of 8.9 nM) compared to the ubiquitous hCA II (Kᵢ of 43.2 nM). rsc.org Furthermore, customized sulfonamide-piperidine scaffolds have been developed to produce effective and selective inhibitors of the tumor-associated isoforms CA IX and XII, which are overexpressed in hypoxic tumors and contribute to their progression. nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.gov

Sulfonamide derivatives are recognized as a class of compounds that can exhibit selective inhibition of the COX-2 enzyme. nih.gov This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Research into propanamide-sulfonamide based drug conjugates has shown potential for dual inhibition of urease and COX-2. One such conjugate demonstrated 75.4% inhibition of COX-2 at a 10 µM concentration, which was comparable to the reference drug, celecoxib (B62257) (77.1% inhibition). nih.gov This highlights the potential for designing this compound-based structures as anti-inflammatory agents by targeting the COX-2 enzyme. nih.gov

Percentage Inhibition of COX-2 by a Propanamide-Sulfonamide Conjugate
CompoundConcentration (µM)% Inhibition of COX-2Reference
Propanamide-Sulfonamide Conjugate1075.4 nih.gov
Celecoxib (Reference)1077.1 nih.gov
Anti-inflammatory Efficacy Related to COX Inhibition

While direct studies on the cyclooxygenase (COX) inhibitory activity of this compound are not extensively detailed in the reviewed literature, the broader class of sulfonamide derivatives has been recognized for its anti-inflammatory properties, often linked to COX-2 inhibition. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain. nih.gov Certain sulfonamide-containing compounds, such as celecoxib and valdecoxib, are well-known selective COX-2 inhibitors. nih.gov This selectivity is considered advantageous as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov The anti-inflammatory potential of various naproxen-sulfonamide conjugates has been demonstrated, with some showing significant inhibition of induced edema and COX-2. nih.gov For instance, a naproxen-sulfamethoxazole conjugate exhibited 82.8% inhibition of induced edema and 75.4% inhibition of COX-2 at a 10 µM concentration, comparable to the reference drugs indomethacin (B1671933) and celecoxib, respectively. nih.gov

Urease Inhibition

The inhibition of urease, an enzyme implicated in pathologies associated with Helicobacter pylori and other bacteria, is a significant area of research. Sulfonamide derivatives, due to their structural similarities to urea, are explored as potential urease inhibitors. acs.org Research on conjugates of NSAIDs with sulfa drugs has revealed potent urease inhibitory activity. For example, diclofenac (B195802) conjugated with sulfanilamide (B372717) and sulfacetamide (B1682645) demonstrated competitive urease inhibition with IC50 values of 3.59 ± 0.07 µM and 5.49 ± 0.34 µM, respectively. acs.org Similarly, mefenamic acid conjugated with sulfanilamide showed an IC50 value of 7.92 ± 0.27 µM. acs.org

Another study on new sulfonamide-1,2,3-triazole-acetamide derivatives reported that all synthesized compounds were more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.76 µM). researchgate.net The most potent compound in this series, an N-phenylacetamide derivative with a 2-methyl substituent, exhibited an IC50 value of 0.12 µM, making it 198 times more potent than thiourea. researchgate.net Furthermore, ibuprofen (B1674241) and flurbiprofen (B1673479) conjugated with various sulfa drugs have also been screened for urease inhibition, with some showing competitive or mixed modes of inhibition and IC50 values in the micromolar range. nih.gov

Table 1: Urease Inhibition by Related Sulfonamide Derivatives
CompoundIC50 (µM)Reference
Diclofenac-sulfanilamide conjugate3.59 ± 0.07 acs.org
Diclofenac-sulfacetamide conjugate5.49 ± 0.34 acs.org
Mefenamic acid-sulfanilamide conjugate7.92 ± 0.27 acs.org
Sulfonamide-1,2,3-triazole-acetamide derivative (most potent)0.12 researchgate.net
Ibuprofen-sulfathiazole conjugate9.95 ± 0.14 nih.gov
Flurbiprofen-sulfamethoxazole conjugate13.39 ± 0.11 nih.gov
Thiourea (Standard)23.76 researchgate.net

Monoamine Oxidase B (MAO-B) Inhibition (Studies on Related Benzylamine-Sulfonamide Derivatives)

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Studies on benzylamine-sulfonamide derivatives have identified potent and selective MAO-B inhibitors. In one study, novel benzylamine-sulfonamide derivatives were synthesized and evaluated, with two compounds exhibiting significant hMAO-B inhibition with IC50 values of 0.041 ± 0.001 µM and 0.065 ± 0.002 µM. nih.govresearchgate.nettandfonline.com These compounds were found to be non-competitive inhibitors. nih.govtandfonline.com Another study on pyridazinobenzylpiperidine derivatives showed that most compounds had a higher inhibition of MAO-B than MAO-A, with the most potent compound having an IC50 value of 0.203 µM for MAO-B and a selectivity index of 19.04. researchgate.net

Table 2: MAO-B Inhibition by Related Benzylamine-Sulfonamide Derivatives
Compound SeriesMost Potent IC50 (µM)Reference
Benzylamine-sulfonamides0.041 ± 0.001 nih.govresearchgate.nettandfonline.com
Pyridazinobenzylpiperidines0.203 researchgate.net

Histone Deacetylase (HDAC) Inhibition (Studies on Related Sulfonamide Derivatives)

Histone deacetylase (HDAC) inhibitors are a promising class of anticancer agents that interfere with the deacetylation of histones, leading to changes in gene expression and induction of apoptosis in tumor cells. Several studies have explored sulfonamide derivatives as HDAC inhibitors. A series of novel sulfonamide derivatives were synthesized and found to be potent enzyme inhibitors, with IC50 values in the low nanomolar range against HDAC from HeLa cell extracts. researchgate.net Another study described the synthesis of sulfonamides where the most potent compound exhibited an IC50 of 2.8 µM in vitro. nih.gov Furthermore, new sulfonamide-based hydroxamic acids and anilides have been prepared as HDAC inhibitors, with one compound showing high potency with an IC50 of 0.01 µM. researchgate.net Preliminary cytotoxic activity evaluation of certain sulfonamide derivatives against a colon cancer cell line (LS-174T) showed promising results, with IC50 values of 0.37 µM and 0.44 µM, which are comparable to the FDA-approved drug vorinostat (B1683920) (IC50 of 0.7 µM). azpharmjournal.com

Table 3: HDAC Inhibition by Related Sulfonamide Derivatives
Compound Series/DerivativeIC50Reference
Novel Sulfonamide DerivativesLow nanomolar range researchgate.net
Piperazine-sulfonamide2.8 µM nih.gov
Sulfonamide-based hydroxamic acid0.01 µM researchgate.net
Sulfonamide Derivative IVa (vs. LS-174T)0.37 µM azpharmjournal.com
Sulfonamide Derivative IVb (vs. LS-174T)0.44 µM azpharmjournal.com

Antimicrobial Activities

Antibacterial Spectrum and Efficacy (against Gram-positive and Gram-negative bacteria)

The antibacterial potential of sulfonamide and acetamide (B32628) derivatives has been widely investigated. A study on novel N-(substituted) thioacetamide (B46855) quinazolinone benzenesulfonamides demonstrated potent activity against a panel of bacteria. nih.gov One of the most active compounds in this series displayed significant inhibitory activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with MIC values ranging from 0.3 to 5 µg/mL. nih.gov Specifically, against B. subtilis and S. aureus, this compound showed MICs of 0.31 µg/mL and 0.62 µg/mL, respectively. nih.gov Against E. coli and P. aeruginosa, the MICs were 1.25 µg/mL and 2.5 µg/mL, respectively. nih.gov

In another study, 2-phenylsulphonamide derivatives of amino acids were synthesized and evaluated for their antibacterial activities. researchgate.net The minimum inhibitory concentrations (MICs) were determined against a range of Gram-positive and Gram-negative bacteria, with some compounds showing efficacy, although generally less potent than the standard drug ciprofloxacin. researchgate.net For example, one derivative exhibited an MIC of 50 µg/mL against E. coli and 12.5 µg/mL against Pseudomonas. researchgate.net

The presence of a chloro atom in the acetamide group has been suggested to enhance antimicrobial activity. mdpi.com A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its bactericidal activity against Klebsiella pneumoniae, a Gram-negative bacterium, with a minimum bactericidal concentration (MBC) equal to its minimum inhibitory concentration (MIC) of 512 µg/mL. mdpi.com Furthermore, this acetamide derivative showed synergistic effects when combined with meropenem (B701) and imipenem (B608078) against K. pneumoniae. researchgate.net

Table 4: Antibacterial Activity of Related Sulfonamide and Acetamide Derivatives
Compound Series/DerivativeBacterial StrainMIC (µg/mL)Reference
N-(2-Methyl-4-nitrophenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio) acetamideBacillus subtilis0.31 nih.gov
Staphylococcus aureus0.62 nih.gov
Escherichia coli1.25 nih.gov
Pseudomonas aeruginosa2.5 nih.gov
MRSA5.0 nih.gov
2-phenylsulphonamide derivative (7c)E. coli25 researchgate.net
Pseudomonas12.5 researchgate.net
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae512 mdpi.com

Antifungal Spectrum and Efficacy

The sulfonamide moiety is a well-established pharmacophore known for its antimicrobial properties, including antifungal activity. nih.govontosight.airesearchgate.net Derivatives containing this functional group act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in microorganisms. ontosight.ai While direct studies on the antifungal spectrum of this compound are not extensively detailed in the provided context, research on structurally related arylsulfonamides provides insight into their potential efficacy.

Studies have demonstrated the antifungal activity of various sulfonamide derivatives against a range of fungal pathogens. nih.govresearchgate.net For instance, a series of arylsulfonamide-based compounds were tested against several Candida species, which are common human fungal pathogens. nih.gov This research highlights the fungistatic and, in some cases, fungicidal potential of the sulfonamide chemotype against strains of C. albicans, C. parapsilosis, and C. glabrata. nih.gov The mechanism of action is often linked to the inhibition of carbonic anhydrase, an enzyme that can impair the growth of these microorganisms. nih.gov Although some sulfonamide-based compounds did not exhibit activity, others, particularly amine derivatives, showed fungicidal effects against Candida glabrata. nih.gov This suggests that specific structural modifications are key to enhancing antifungal efficacy.

**Table 1: Antifungal Activity of Selected Arylsulfonamide Derivatives against *Candida glabrata***

Compound Type Activity against C. glabrata
Amine 13 Amine derivative Fungicidal
Amine 13.HCl Hydrochloride salt Fungicidal
Acetazolamide CA inhibitor No effect

Data sourced from a study on arylsulfonamide chemotypes against Candida spp. nih.gov

Anticancer and Antiproliferative Activities (Studies on Hybrid Derivatives)

The combination of sulfonamide and amide groups within a single molecular framework has been a successful strategy in the development of potent anticancer agents. tandfonline.com Hybrid derivatives incorporating the N-(4-sulfamoylphenyl)acetamide structure have been synthesized and evaluated against various human cancer cell lines, demonstrating significant antiproliferative activity. tandfonline.comnih.govacs.org

One study involved the synthesis of a series of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives, which were tested for their in vitro anticancer activity. tandfonline.com These compounds were evaluated against A549 (Lung), HeLa (Cervical), MCF-7 (Breast), and Du-145 (Prostate) cancer cell lines. tandfonline.com The structure-activity relationship (SAR) analysis revealed that substitutions on the aromatic rings, such as less hindered methyl and ethyl groups, increased the anticancer activity across all tested cell lines. tandfonline.com

Similarly, the synthesis of quinazoline-sulfonamide hybrids has yielded compounds with notable anticancer potential. nih.gov By combining the structural features of quinazolines and sulfonamides, researchers have developed novel compounds, with some showing effectiveness against four different cancer cell lines. nih.gov Another approach involved creating chalcone-sulfonamide hybrids, which also showed cytotoxic activity against various cancer cell lines, including MCF-7, DU-145, and HCT-15. koreascience.kr Furthermore, derivatives of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide have been investigated as inhibitors of carbonic anhydrase isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to their progression. nih.gov Certain derivatives showed potent inhibition of these cancer-associated enzymes and demonstrated antiproliferative effects on MCF-7 breast cancer cells. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Sulfonamide-Amide Hybrid Derivatives

Cell Line Cancer Type Active Compounds
A549 Lung Cancer 4d, 4k, 4s
HeLa Cervical Cancer 4d, 4k, 4s
MCF-7 Breast Cancer 4d, 4k, 4s
Du-145 Prostate Cancer 4d, 4k, 4s

Data from a study on [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives. tandfonline.com

Antioxidant Activities (Studies on Related Sulfonamide and Amide Derivatives)

Recent studies have explored the antioxidant potential of sulfonamide and amide derivatives. ontosight.ainih.gov These compounds are evaluated for their ability to scavenge free radicals, which are implicated in various pathological conditions. The antioxidant activity is often assessed using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method and the ferric reducing antioxidant power (FRAP) assay. nih.gov

A study on new sulfonamide and amide derivatives containing coumarin (B35378) moieties screened these compounds for their antioxidant activities. nih.gov While they showed no significant antimicrobial effects, many of the synthesized compounds exhibited good antioxidant properties. nih.gov The free radical scavenging activity of these derivatives was confirmed through the DPPH colorimetric method. nih.gov

Another study focused on novel 2-thiouracil-5-sulfonamide derivatives, which were designed and synthesized in an effort to discover potent antioxidant agents. nih.gov These compounds were evaluated against DPPH, hydrogen peroxide, and lipid peroxidation, with several derivatives demonstrating significant radical scavenging activity compared to the standard, ascorbic acid. nih.gov The mechanism of action for these antioxidant compounds is often attributed to their hydrogen-donating ability. nih.gov Molecules with thiazolidine (B150603) nuclei have also been shown to exhibit antioxidant properties. researchgate.net

Table 3: Antioxidant Activity of Selected Sulfonamide-Coumarin Derivatives

Compound Assay Result
5b DPPH Most potent activity
8c FRAP Most efficient compound

Data from a study on sulfonamide and amide derivatives containing coumarin moieties. nih.gov

Anti-HIV Activity (Studies on Related Thiazolidin-4-one Derivatives)

Thiazolidin-4-one derivatives have emerged as a significant class of heterocyclic compounds with a wide range of biological activities, including potent anti-HIV effects. researchgate.netnih.govmdpi.comnih.gov Several 2,3-diaryl-1,3-thiazolidin-4-ones have been identified as effective non-nucleoside HIV reverse transcriptase inhibitors (NNRTIs).

The anti-HIV activity of these compounds is highly dependent on the nature of the substituents at the C-2 and N-3 positions of the thiazolidinone ring. Research into novel thiazolidin-4-ones bearing a lipophilic adamantyl substituent at position 2 has led to the discovery of compounds with remarkable antiviral potency. nih.gov One such compound, (±)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one, was found to be a typical NNRTI, acting via non-competitive inhibition of the reverse transcriptase enzyme. nih.gov Further studies revealed that the (+)-isomer was predominantly responsible for the potent anti-HIV-1 activity. nih.gov The thiazolidinone moiety is considered a "magic molecule" or a privileged scaffold in medicinal chemistry due to its broad spectrum of pharmacological properties. researchgate.netmdpi.comnih.gov

Table 4: Anti-HIV-1 Activity of a Potent Thiazolidin-4-one Derivative

Compound Isomer EC50 Value (µM)
22 (±) 0.35
(+)-22 (+) 0.178
(-)-22 (-) >60-fold less active than (+)

EC50 represents the concentration required for 50% inhibition of HIV-1 replication. Data from a study on 2-adamantyl-substituted thiazolidin-4-ones. nih.gov

Herbicidal Activity (Studies on Related Chloroacetamide Derivatives)

Chloroacetamide derivatives represent an important class of herbicides used in modern agriculture. ekb.egekb.eg Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts membrane stability and leads to plant death. ekb.egresearchgate.net

Research into novel chloroacetamide derivatives has included the synthesis of compounds such as 2-Chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide. ekb.egekb.eg These compounds have been evaluated for their herbicidal activity against various weed species, including broadleaf weeds like Anagallis arvensis and narrow-leaf weeds like Lolium temulentum. ekb.egekb.eg The efficacy of these synthesized compounds is often compared to standard herbicides like acetochlor. ekb.egekb.eg Studies have shown that some of these novel derivatives exhibit potent herbicidal activity, with EC50 values lower than that of the standard herbicide. ekb.egekb.eg Molecular docking studies have further supported these findings by showing that the derivatives have a high affinity for the active site of the target enzyme, Very Long Chain Fatty Acid Synthase (VLCFAs). ekb.egekb.eg

**Table 5: Herbicidal Activity of Chloroacetamide Derivatives Against *Lolium temulentum***

Compound EC50 (mg/L)
Derivative 2 2948
Derivative 1 3321

EC50 represents the concentration required for 50% inhibition of weed growth. Data from a study on new chloroacetamide derivatives. ekb.eg

Computational and Structural Elucidation Studies

Molecular Docking Investigations

Molecular docking serves as a powerful tool to predict and analyze the interactions between a ligand, such as 2-amino-N-(4-sulfamoylphenyl)acetamide derivatives, and a target protein at the molecular level. These computational studies are fundamental in understanding the compound's mechanism of action and in guiding the design of more potent and selective inhibitors.

Derivatives of this compound have been investigated for their interactions with several key enzymes. The core structure, featuring a sulfonamide group, is a well-established pharmacophore for certain enzyme classes, particularly carbonic anhydrases (CAs).

Carbonic Anhydrase (CA) Isoforms : The sulfonamide group is the primary zinc-binding group, anchoring the inhibitor to the catalytic zinc ion in the active site of CA enzymes. cnr.it In derivatives like 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, the sulfonamide moiety binds canonically to the zinc ion. cnr.it Further interactions with hydrophilic residues, such as Thr199 and Glu106, stabilize the complex. researchgate.net Studies on piperidine-linked benzenesulfonamides derived from this scaffold show potent inhibition against cancer-associated isoforms hCA IX and hCA XII. nih.gov The "tail approach," where different chemical moieties are attached to the primary scaffold via a linker like acetamide (B32628), is a common strategy to achieve isoform selectivity by exploiting differences in the active site cavities among the 15 human CA isoforms. cnr.itresearchgate.net For instance, the benzhydrylpiperazine tail of one derivative establishes a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to the ubiquitous hCA II, explaining its selective inhibition. cnr.it

Very Long-Chain Fatty Acids (VLCFAs) : Currently, there is a lack of specific molecular docking studies detailing the interaction between this compound and enzymes involved in VLCFA metabolism in the available literature.

Computational models predict that the binding of this compound derivatives is largely dictated by the strong, directional interaction of the sulfonamide group with the catalytic metal ion (in metalloenzymes like CAs) or polar residues in the active site.

In the case of human carbonic anhydrase isoforms, the sulfonamide group coordinates with the Zn²⁺ ion, while the rest of the molecule adopts various conformations depending on the specific isoform and the nature of the "tail" substituent. cnr.it For example, in the complex with hCA II and hCA VII, the acetamide linker and the benzhydrylpiperazine tail of a derivative adopt different orientations, leading to varied binding affinities (Kᵢ values of 43.2 nM for hCA II and 8.9 nM for hCA VII). cnr.it

For COX-2, docking studies predict that related maleimide (B117702) derivatives containing a sulfonamide group can fit into the active site, with the sulfonamide moiety binding deep within a secondary pocket. researchgate.net The predicted binding affinity, often expressed as a docking score or estimated free energy of binding, correlates with the compound's inhibitory activity (IC₅₀).

Enzyme TargetKey Interacting ResiduesDerivative/ScaffoldPredicted Binding Affinity (Kᵢ/IC₅₀)
hCA VIIZn²⁺, Thr199, Gln92, His642-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide8.9 nM
hCA IIZn²⁺, Thr199, Gln92, His642-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide43.2 nM
hCA IXZn²⁺, Thr199, Gln922-(4-(4-fluorobenzyl)piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide1.2 nM
hCA XIIZn²⁺, Thr199, Gln922-(4-(4-hydroxybenzyl)piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide4.3 nM
COX-2Arg513, His90, Gln1923-(4-sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dione0.19 µM (IC₅₀)
MAO-BSubstrate cavity residues4-(2-Methyloxazol-4-yl)benzenesulfonamide3.47 µM (IC₅₀)

The conformational flexibility of the this compound scaffold is a crucial determinant of its interaction with enzymes and its resulting selectivity profile. The acetamide linker, in particular, allows the "tail" portion of the molecule to adopt different spatial orientations.

Crystallographic studies of the parent compound, N-(4-sulfamoylphenyl)acetamide, show that the amide residue is twisted relative to the plane of the benzene (B151609) ring, with a C7—N2—C4—C3 torsion angle of -166.2°. researchgate.netnih.gov The amino group is positioned nearly perpendicular to the benzene ring. researchgate.netnih.gov This inherent flexibility is exploited in drug design.

This plasticity is evident in the binding of a derivative to hCA II and hCA VII, where the acetamide moiety shows two main orientations rotated by approximately 180 degrees relative to each other. cnr.it This ability to adopt different conformations allows the inhibitor to optimize its interactions within the slightly different active site topographies of the two isoforms, which is a key factor in achieving selectivity. The length and flexibility of the linker are fundamental features that dictate the number of favorable enzyme-inhibitor interactions that can be established. cnr.it

Structure-Activity Relationship (SAR) Elucidation

SAR studies investigate how modifications to a molecule's structure affect its biological activity. For this compound derivatives, these studies have identified essential chemical features and the impact of various substituents.

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this class of compounds, two features are consistently identified as critical:

The Sulfonamide Moiety (-SO₂NH₂) : This group is the quintessential pharmacophore for potent inhibition of carbonic anhydrases, acting as the primary zinc-binding group. cnr.itnih.gov Its presence is also a common feature in many selective COX-2 inhibitors. nih.gov The acidic nature of the sulfonamide proton is crucial for this interaction.

The Acetamide Linker (-NH-CO-CH₂-) : This linker connects the core sulfamoylphenyl ring to various substituent groups or "tails". Its role is not merely passive; it properly orients the tail within the enzyme's active site to engage in secondary interactions that enhance binding affinity and, critically, confer selectivity between different enzyme isoforms. cnr.it

The substituents attached to the amino group of the acetamide linker play a pivotal role in modulating the biological activity and selectivity of the compounds. By varying these "tail" groups, researchers can fine-tune the inhibitor's properties to target specific enzymes.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.org This method is pivotal in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the mechanisms of drug action. mdpi.com

QSAR models are built by calculating molecular descriptors that quantify various physicochemical properties of a molecule, including lipophilicity, electronic effects, and steric factors. ijnrd.org These descriptors are then used as variables in a regression analysis to develop a model that can predict the biological activity, such as the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). mdpi.com

While specific QSAR models for this compound were not detailed in the reviewed literature, this methodology has been successfully applied to broader series of related sulfonamide-based inhibitors. For instance, QSAR studies on complex N-phenylacetamide sulfonamide conjugates have been used to elucidate the structural requirements for potent inhibition of enzymes like carbonic anhydrase. nih.gov These studies help identify which molecular fragments or properties are crucial for enhancing inhibitory effects, thereby guiding the rational design of more effective therapeutic agents. The general principle involves creating a statistically significant model that can reliably forecast the potency of unsynthesized analogues, streamlining the drug development process. grafiati.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time, providing a detailed view of the dynamic behavior of a ligand-receptor complex. This technique allows researchers to assess the stability of binding, observe conformational changes, and analyze the interactions between an inhibitor and its target enzyme at an atomic level.

In studies involving derivatives of the N-(4-sulfamoylphenyl)acetamide scaffold, MD simulations have been crucial for validating binding modes predicted by molecular docking and for confirming the stability of the inhibitor within the enzyme's active site. For example, simulations of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives complexed with human carbonic anhydrase (hCA) isoforms IX and XII were conducted over 100-nanosecond trajectories. nih.gov The results confirmed the stable and favorable binding of these inhibitors, corroborating their high predicted affinities and providing a dynamic understanding of the key interactions. nih.gov

Similarly, MD simulations were employed to investigate acetamide-sulfonamide conjugates as urease inhibitors. researchgate.net Analysis of parameters such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) from these simulations indicated that the compounds formed stable complexes with the urease enzyme, without inducing significant conformational changes in the protein's structure over the simulation period. researchgate.netnih.gov

Derivative ClassTarget EnzymeSimulation FindingReference
2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivativesCarbonic Anhydrase IX & XIIConfirmed stable and favorable binding modes over 100 ns, corroborating high affinity. nih.gov
Acetamide-sulfonamide conjugatesUreaseDemonstrated formation of stable complexes with no major conformational changes in the enzyme. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and energetic properties of molecules. These methods are valuable for understanding the fundamental characteristics of a compound that govern its interactions with a biological target. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For scaffolds related to this compound, DFT calculations have been utilized to elucidate these electronic properties. In a study of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, a structurally similar compound, DFT was used to calculate the HOMO and LUMO energies, providing insight into its chemical reactivity. researchgate.net Likewise, DFT studies have been applied to other new acetamide-sulfonamide scaffolds to support their design and understand their metabolic enzyme inhibition properties. semanticscholar.org These computational analyses help in rationalizing the observed biological activities and in designing molecules with optimized electronic features for enhanced binding and efficacy.

ParameterSignificance in Molecular Design
HOMO (Highest Occupied Molecular Orbital) Represents the ability of a molecule to donate an electron; associated with nucleophilicity.
LUMO (Lowest Unoccupied Molecular Orbital) Represents the ability of a molecule to accept an electron; associated with electrophilicity.
HOMO-LUMO Gap Indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.

Crystallographic Analysis of Related Inhibitor-Enzyme Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules and their complexes with proteins. This technique provides precise information on binding orientation, intermolecular distances, and the specific interactions that stabilize a ligand in an enzyme's active site.

The crystal structure of the core scaffold, N-(4-sulfamoylphenyl)acetamide, has been determined, revealing key structural features. In this compound, the acetamide group is twisted relative to the benzene ring, with a dihedral angle of 15.59 (12)°. nih.govresearchgate.net The crystal packing is stabilized by a network of hydrogen bonds, including amine–amide and amide–sulfonamide interactions, which link the molecules into a three-dimensional architecture. nih.govresearchgate.net

Crystallographic Data for N-(4-Sulfamoylphenyl)acetamide
ParameterValueReference
Chemical FormulaC₈H₁₀N₂O₃S nih.gov
Crystal SystemTetragonal nih.gov
Space GroupI4₁/a nih.gov
Dihedral Angle (Acetamide-Benzene)15.59 (12)° researchgate.net
Key InteractionsAmine-amide N-H···O and amide-sulfonamide N-H···O hydrogen bonds researchgate.net

Furthermore, crystallographic studies of derivatives provide invaluable structure-based drug design insights. The crystal structure of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, a potent inhibitor, has been solved in complex with both hCA II and hCA VII. cnr.itresearchgate.net These studies revealed that the inhibitor's sulfonamide group coordinates with the catalytic zinc ion in the active site, a hallmark of this class of inhibitors. The analysis showed that the inhibitor is stabilized by a greater number of polar and hydrophobic interactions within the active site of hCA VII compared to hCA II, explaining its selective inhibition of the hCA VII isoform. cnr.it The conformational flexibility of the acetamide linker and the nature of the "tail" group (the benzhydrylpiperazine moiety) were identified as critical features for achieving isoform selectivity. cnr.it

Pharmacokinetic and Preclinical Evaluation Aspects

Half-Life (t1/2) and Area Under the Curve (AUC) Determinations (Preclinical Studies)

The half-life (t1/2) and area under the curve (AUC) are critical pharmacokinetic parameters that describe the duration of exposure and the total systemic exposure to a drug, respectively. These parameters for sulfonamides have been determined in a variety of preclinical models.

The elimination half-life of sulfonamides can vary significantly depending on the specific compound and the animal species. In cows, the elimination half-life for a range of sulfonamides was observed to vary from 70 to 1000 minutes. nih.gov For sulfadiazine (B1682646) in sheep, the terminal phase half-life was approximately 4 hours after both intravenous and intramuscular administration. nih.gov In broilers, sulfamethoxazole (B1682508) had a longer elimination half-life (2.83 hours) compared to sulfadiazine (2.01 hours). nih.gov The average serum half-life of sulfamethoxazole is reported to be around 10 hours. drugbank.com

The AUC, a measure of total drug exposure, is also influenced by the specific sulfonamide and the biological system. In a study on mice with the N-acetylated compound CI-994, the AUC on day 1 and day 14 were 2879 and 2407 µg/ml x minutes, respectively. nih.gov For its de-acetylated derivative, dinaline, the AUC values were considerably lower at 87 and 92 µg/ml x minutes on the respective days. nih.gov In sheep, the acetylation capacity, as determined by the AUC ratio of N4-acetylsulphadiazine to the parent drug, was found to be very low (less than 4%). nih.gov

Table 2: Representative Half-Life (t1/2) and AUC of Sulfonamides and Related Compounds in Preclinical Studies

Parameter Compound Species Value Citation
Elimination Half-Life (β-phase)Various SulfonamidesCows70 - 1000 minutes nih.gov
Elimination Half-LifeSulfadiazineSheep~4.0 hours nih.gov
Elimination Half-LifeSulfamethoxazoleBroilers2.83 hours nih.gov
Elimination Half-LifeSulfadiazineBroilers2.01 hours nih.gov
Serum Half-LifeSulfamethoxazole-~10 hours drugbank.com
AUC (Day 1)CI-994Mice2879 µg/ml x min nih.gov
AUC (Day 14)CI-994Mice2407 µg/ml x min nih.gov
AUC (Day 1)DinalineMice87 µg/ml x min nih.gov
AUC (Day 14)DinalineMice92 µg/ml x min nih.gov

Prodrug Design Strategies (Studies on Related Acetamide (B32628) Derivatives)

Prodrug design is a well-established strategy to overcome undesirable physicochemical and pharmacokinetic properties of parent drug molecules, such as poor solubility, instability, or lack of site-specificity. nih.gov For compounds containing amine functionalities, such as 2-amino-N-(4-sulfamoylphenyl)acetamide, various prodrug approaches have been investigated to enhance their therapeutic potential.

One common strategy involves the covalent attachment of a promoiety to the parent drug, which is later cleaved in vivo, either chemically or enzymatically, to release the active drug. nih.gov For amine-containing drugs, derivatization of the amino group can modulate properties like membrane permeability. nih.gov

A key objective of prodrug design is to improve oral bioavailability. This can be achieved by increasing the lipophilicity of a polar drug to enhance its passive diffusion across the gastrointestinal tract. nih.gov Conversely, for poorly soluble drugs, attaching a hydrophilic promoiety can improve their dissolution and absorption. nih.gov

Enzyme-targeted prodrug design is a sophisticated approach that utilizes specific enzymes that are abundant at the target site to activate the prodrug. numberanalytics.com This can lead to site-specific drug delivery, thereby increasing efficacy and reducing off-target side effects. numberanalytics.com

For sulfonamides specifically, various amide-based prodrugs have been synthesized to explore their pharmacological activities. mdpi.com Another innovative approach involves the development of sulfonamide prodrugs with a two-stage release mechanism to ensure the efficient delivery of the active compound. acs.org

The use of amino acids as promoieties is a particularly attractive strategy. nih.gov Amino acid prodrugs can enhance the bioavailability and stability of the parent drug. nih.gov They can be designed to be recognized by amino acid transporters, thereby facilitating their uptake. nih.gov Furthermore, amino acids are endogenous molecules, which can minimize the toxicity associated with the promoiety. nih.gov

Table 3: Overview of Prodrug Design Strategies for Amine-Containing Compounds

Strategy Objective Mechanism of Action Citation
Covalent ModificationImprove physicochemical propertiesAttachment of a promoiety cleaved in vivo nih.gov
Increased LipophilicityEnhance oral bioavailabilityImproved passive diffusion nih.gov
Increased HydrophilicityImprove solubilityEnhanced dissolution nih.gov
Enzyme-Targeted DesignSite-specific deliveryActivation by specific enzymes at the target site numberanalytics.com
Two-Stage ReleaseEfficient drug deliveryControlled release of the active compound acs.org
Amino Acid ConjugationEnhance bioavailability and stabilityUtilization of amino acid transporters nih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structure Confirmation (e.g., Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are fundamental for elucidating the molecular structure of 2-amino-N-(4-sulfamoylphenyl)acetamide by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of related acetamide-sulfonamide structures shows characteristic absorption bands that confirm the presence of key moieties. nih.gov The -NH group of the sulfonamide typically exhibits an absorption band in the range of 3458–3465 cm⁻¹. nih.gov The amide linkage is confirmed by the -NH absorption of the acetamide (B32628) moiety between 2919–2926 cm⁻¹. nih.gov Furthermore, the sulfonyl group (-S=O) is identified by its characteristic unsymmetrical and symmetrical stretching vibrations, which appear in the regions of 1359–1366 cm⁻¹ and 1138–1142 cm⁻¹, respectively. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in the molecule. For this compound, the aromatic protons on the phenyl ring would appear as distinct signals in the aromatic region of the spectrum. The methyl protons of the acetamide group would produce a characteristic singlet signal. The protons of the amide (-NH) and sulfonamide (-NH₂) groups would also be visible, with their chemical shifts being sensitive to the solvent and concentration.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structure. The molecular formula C₈H₁₀N₂O₃S corresponds to a monoisotopic mass of 214.041213 Da. chemspider.com Tandem mass spectrometry (MS-MS) analysis provides further structural confirmation through characteristic fragmentation. In negative ionization mode, prominent peaks have been observed at m/z values of 134.0612, 77.9655, 213.034, 149.072, and 92.0506. nih.gov In positive ionization mode with an [M+H]⁺ precursor ion at m/z 215.0485, a major fragment is observed at m/z 198.0221. nih.gov

Table 1: Key Mass Spectrometry Fragmentation Data

Ionization ModePrecursor Ion (m/z)Prominent Fragment Ions (m/z)
Negative[M-H]⁻ (213.034)134.0612, 77.9655, 149.072, 92.0506
Positive[M+H]⁺ (215.0485)198.0221

Chromatographic Methods for Purity and Quantification (e.g., Thin-Layer Chromatography, Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry)

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

Thin-Layer Chromatography (TLC) TLC is a widely used method for monitoring the progress of synthesis reactions and assessing the purity of the resulting compound. nih.govresearchgate.net For compounds with a similar acetamide-sulfonamide scaffold, a mobile phase consisting of ethyl acetate, methanol, n-hexane, and dichloromethane (B109758) (DCM) in a ratio of 24:10:50:15 has been successfully employed with a silica (B1680970) gel stationary phase. nih.gov

Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) UPLC-MS/MS provides a highly sensitive and selective method for the quantification of this compound. LC-MS analysis has been performed using a C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1x150mm). nih.gov In one such analysis, the compound showed a retention time of 8.299 minutes, allowing for its effective separation and subsequent detection by the mass spectrometer. nih.gov This technique is suitable for precise quantification in complex matrices.

Elemental Analysis (C.H.N.S)

Elemental analysis is a fundamental technique used to confirm the empirical formula of a newly synthesized compound by determining the mass percentages of its constituent elements. ucm.es For this compound, with the molecular formula C₈H₁₀N₂O₃S, the theoretical elemental composition can be calculated. nih.govnih.gov The experimental values obtained from combustion analysis are compared against these theoretical values to verify the purity and confirm the identity of the compound. nih.govucm.es

Table 2: Elemental Composition of C₈H₁₀N₂O₃S

ElementSymbolTheoretical Mass %
CarbonC44.85%
HydrogenH4.70%
NitrogenN13.07%
OxygenO22.40%
SulfurS14.97%

Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure and detailed information about the three-dimensional arrangement of atoms and molecules in the solid state. The crystal structure of N-(4-sulfamoylphenyl)acetamide has been determined, revealing crucial conformational details. nih.govresearchgate.net

The compound crystallizes in the tetragonal space group P42₁c. nih.govresearchgate.net The molecular structure shows that the acetamide group is twisted relative to the plane of the benzene (B151609) ring, with a reported dihedral angle of 15.59 (12)°. nih.gov The amino group of the sulfonamide moiety is positioned nearly perpendicular to the benzene ring, as indicated by the N1—S1—C1—C2 torsion angle of 109.4 (2)°. nih.govresearchgate.net

In the crystal lattice, molecules are linked by hydrogen bonds. Specifically, amine–amide N—H⋯O interactions form supramolecular tubes that run parallel to the c-axis. nih.gov These tubes are further interconnected into a three-dimensional architecture by amide–sulfonamide N—H⋯O hydrogen bonds. nih.govresearchgate.net

Table 3: Crystallographic Data for N-(4-sulfamoylphenyl)acetamide

ParameterValue
Molecular FormulaC₈H₁₀N₂O₃S
Molecular Weight (Mᵣ)214.24
Crystal SystemTetragonal
Space GroupP42₁c
a (Å)15.2631 (4)
c (Å)8.0571 (4)
Volume (V) (ų)1877.00 (11)
Z8
Temperature (K)100
R-factor0.032

Future Directions and Therapeutic Potential

Optimization Strategies for Enhanced Efficacy and Selectivity

The core structure of 2-amino-N-(4-sulfamoylphenyl)acetamide is being systematically modified to enhance its therapeutic properties. A key strategy involves the conjugation of this scaffold with other pharmacologically active molecules to create novel derivatives with improved efficacy and selectivity.

One notable approach has been the conjugation of the acetamide-sulfonamide scaffold with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and flurbiprofen (B1673479). This has led to the development of new compounds with potent urease inhibition activity. nih.govresearchgate.net For instance, the conjugation of ibuprofen with a thiazole-substituted sulfonamide resulted in a highly active urease inhibitor. nih.gov This strategy of creating hybrid molecules aims to combine the therapeutic benefits of both parent compounds, potentially leading to synergistic effects and novel treatment options for conditions like Helicobacter pylori infections, where urease is a key virulence factor. nih.gov

Another optimization strategy focuses on the synthesis of derivatives with specific substitutions on the aromatic rings to target particular diseases, such as cancer. Structure-activity relationship (SAR) studies have shown that the placement of different functional groups on the phenyl rings can significantly influence the anticancer activity of these compounds. For example, less sterically hindered substitutions, such as methyl and ethyl groups at the ortho and para positions, have been found to increase anticancer activity. tandfonline.com Conversely, the introduction of groups like ortho-trifluoromethyl or an indoline (B122111) moiety can decrease this activity. tandfonline.com These findings provide a rational basis for the design of more potent and selective anticancer agents based on the this compound scaffold.

Furthermore, the "tail approach" is being employed to design selective inhibitors of specific enzyme isoforms. This involves adding various side chains to the core molecule to achieve specific interactions with the target enzyme. This has been particularly successful in developing selective inhibitors for cancer-associated carbonic anhydrase isoforms. nih.gov

Exploration of Novel Biological Targets and Pathways

While the sulfonamide class of compounds has a well-established history as antimicrobial agents, research into this compound and its derivatives has unveiled a broader range of biological targets.

Carbonic Anhydrases (CAs): A significant area of investigation is the inhibition of carbonic anhydrases, particularly the cancer-associated isoforms CA IX and XII. nih.gov The overexpression of these isoforms in hypoxic tumor environments contributes to the acidification of the tumor microenvironment and promotes cancer progression. nih.gov Derivatives of this compound, such as piperidine-linked benzenesulfonamides, have been synthesized and shown to be potent and selective inhibitors of hCA IX and hCA XII. nih.gov Molecular docking studies have revealed that the sulfonamide group coordinates with the Zn2+ ion in the active site of the enzyme, a key interaction for inhibitory activity. nih.gov

Urease: As mentioned earlier, conjugates of the acetamide-sulfonamide scaffold are being explored as urease inhibitors. nih.govnih.gov Urease is a crucial enzyme for the survival of Helicobacter pylori in the acidic environment of the stomach. nih.gov By inhibiting this enzyme, these novel compounds could offer a therapeutic strategy for eradicating this bacterium and treating associated conditions like gastritis, peptic ulcers, and even gastric cancer. nih.gov

Dihydrofolate Reductase (DHFR): The inhibition of dihydrofolate reductase is another promising avenue of research. DHFR is a key enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for both antimicrobial and anticancer therapies. researchgate.net Novel N4-substituted sulfonamides incorporating acetamide (B32628) derivatives have been designed and evaluated as DHFR inhibitors. researchgate.net

Other Potential Targets: The therapeutic potential of this class of compounds may extend to other areas as well. For instance, some sulfonamide derivatives have been investigated for their potential in treating Alzheimer's disease and diabetes through the inhibition of enzymes like acetylcholinesterase, α-glucosidase, and α-amylase. researchgate.net The antioxidant properties of acetamidosulfonamide derivatives are also being explored. researchgate.net

Development as a Lead Compound for Diverse Pharmaceutical Applications

The versatility of the this compound scaffold has positioned it as a valuable lead compound in drug discovery for a variety of diseases.

Anticancer Agents: The development of derivatives with potent anticancer activity is a major focus. For example, a novel class of compounds belonging to the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family has been synthesized and evaluated. One lead compound from this series has demonstrated high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia. nih.gov This compound was found to induce cell death through both apoptosis and autophagy and showed a significant reduction in tumor growth in vivo. nih.gov The SAR studies on various substituted [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives are providing valuable insights for designing more effective anticancer drugs. tandfonline.com

Urease Inhibitors: The development of potent and safe urease inhibitors is another promising application. The conjugation of the this compound backbone with NSAIDs has yielded compounds with significant urease inhibitory activity, as detailed in the table below. nih.gov

CompoundIC50 (µM) for Urease Inhibition
Diclofenac (B195802) conjugated with sulfanilamide (B372717)3.59 ± 0.07
Diclofenac conjugated with sulfacetamide (B1682645)5.49 ± 0.34
Mefenamic acid conjugated with sulfanilamide7.92 ± 0.27
Mefenamic acid conjugated with sulfamethoxazole (B1682508)8.35 ± 0.26

Table 1: Urease Inhibition by NSAID-Sulfonamide Conjugates nih.gov

Antimicrobial Agents: Building on the traditional role of sulfonamides, new derivatives are being designed to overcome microbial resistance. The investigation of these compounds as DHFR inhibitors is a key strategy in this endeavor. researchgate.net

The ongoing research into the modification and application of the this compound structure highlights its significant potential as a platform for the development of a new generation of therapeutic agents with diverse applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-amino-N-(4-sulfamoylphenyl)acetamide?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

  • Step 1: Reacting 4-sulfamoylaniline with bromoacetyl bromide in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C for 1–2 hours.
  • Step 2: Neutralization with sodium bicarbonate to isolate the intermediate.
  • Step 3: Amination via reaction with ammonia or protected amino groups in ethanol at reflux (70–80°C) for 4–6 hours .
    Critical parameters:
  • Solvent polarity (e.g., DMF vs. THF) affects reaction efficiency.
  • Temperature control minimizes side reactions (e.g., hydrolysis of bromoacetyl intermediates).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Combine complementary analytical techniques:

  • NMR Spectroscopy:
    • 1H NMR: Verify aromatic protons (δ 7.2–7.8 ppm for sulfamoylphenyl) and acetamide NH (δ 6.5–7.0 ppm).
    • 13C NMR: Confirm carbonyl (C=O) at ~168 ppm and sulfonamide (SO2) carbon at ~125 ppm .
  • HPLC: Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA; flow rate 1 mL/min) to assess purity (>98% by area under the curve) .
  • Mass Spectrometry: ESI-MS in positive mode should show [M+H]+ at m/z 259.1 (calculated for C₈H₁₀N₂O₃S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Address discrepancies through:

  • Dose-Response Curves: Test activity across a wide concentration range (nM to mM) to identify non-linear effects or off-target interactions .
  • Assay Validation: Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity.
  • Structural Analog Comparison: Compare activity with derivatives (e.g., 2-bromo or 4-methoxy analogs) to identify critical functional groups .
  • Data Normalization: Control for batch-to-batch variability in compound solubility using standardized DMSO stock solutions .

Q. What strategies can improve the aqueous solubility and stability of this compound for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce phosphate or glycoside groups at the acetamide NH to enhance solubility, which are cleaved enzymatically in vivo .
  • Co-Solvent Systems: Use PEG-400 or cyclodextrin-based formulations to stabilize the compound in aqueous buffers.
  • pH Adjustment: Prepare solutions at pH 6.5–7.4 (near physiological pH) to minimize precipitation.
  • Lyophilization: Freeze-dry the compound with trehalose or mannitol for long-term storage .

Q. How can crystallographic data (e.g., SHELX refinement) clarify the conformational flexibility of this compound?

Methodological Answer:

  • Data Collection: Use synchrotron X-ray sources (λ = 0.7–1.0 Å) to resolve high-resolution (<1.0 Å) structures.
  • SHELXL Refinement:
    • Apply restraints for flexible sulfamoyl and acetamide groups.
    • Analyze displacement parameters (ADPs) to identify regions of dynamic disorder .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., hydrogen bonds between sulfamoyl NH and acetamide O) influencing crystal packing .

Q. What methodologies enable comparative studies of this compound with structural analogs?

Methodological Answer:

  • QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) on bioactivity using descriptors like Hammett constants (σ) .
  • Molecular Docking: Use AutoDock Vina to predict binding poses in target proteins (e.g., carbonic anhydrase IX). Validate with MD simulations (100 ns trajectories) .
  • Thermodynamic Profiling: Measure ΔG of binding via ITC (isothermal titration calorimetry) to compare affinity across analogs .

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